Cas no 256478-92-9 (D-tert-leucine t-butyl ester hydrochloride)
D-tert-leucine t-butyl ester hydrochloride Chemical and Physical Properties
Names and Identifiers
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- D-tert-leucine t-butyl ester hydrochloride
- tert-butyl (2R)-2-amino-3,3-dimethylbutanoate;hydrochloride
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- Inchi: 1S/C10H21NO2.ClH/c1-9(2,3)7(11)8(12)13-10(4,5)6;/h7H,11H2,1-6H3;1H/t7-;/m0./s1
- InChI Key: OOJKHARXMDMOCG-FJXQXJEOSA-N
- SMILES: Cl.O(C([C@@H](C(C)(C)C)N)=O)C(C)(C)C
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 186
- Topological Polar Surface Area: 52.3
D-tert-leucine t-butyl ester hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6499746-0.05g |
tert-butyl (2R)-2-amino-3,3-dimethylbutanoate hydrochloride |
256478-92-9 | 95% | 0.05g |
$182.0 | 2023-05-29 | |
| Enamine | EN300-6499746-0.1g |
tert-butyl (2R)-2-amino-3,3-dimethylbutanoate hydrochloride |
256478-92-9 | 95% | 0.1g |
$270.0 | 2023-05-29 | |
| Enamine | EN300-6499746-0.25g |
tert-butyl (2R)-2-amino-3,3-dimethylbutanoate hydrochloride |
256478-92-9 | 95% | 0.25g |
$385.0 | 2023-05-29 | |
| Enamine | EN300-6499746-0.5g |
tert-butyl (2R)-2-amino-3,3-dimethylbutanoate hydrochloride |
256478-92-9 | 95% | 0.5g |
$607.0 | 2023-05-29 | |
| Enamine | EN300-6499746-1.0g |
tert-butyl (2R)-2-amino-3,3-dimethylbutanoate hydrochloride |
256478-92-9 | 95% | 1g |
$778.0 | 2023-05-29 | |
| Enamine | EN300-6499746-2.5g |
tert-butyl (2R)-2-amino-3,3-dimethylbutanoate hydrochloride |
256478-92-9 | 95% | 2.5g |
$1635.0 | 2023-05-29 | |
| Enamine | EN300-6499746-5.0g |
tert-butyl (2R)-2-amino-3,3-dimethylbutanoate hydrochloride |
256478-92-9 | 95% | 5g |
$3230.0 | 2023-05-29 | |
| Enamine | EN300-6499746-10.0g |
tert-butyl (2R)-2-amino-3,3-dimethylbutanoate hydrochloride |
256478-92-9 | 95% | 10g |
$6303.0 | 2023-05-29 | |
| Aaron | AR028QR1-50mg |
tert-butyl(2R)-2-amino-3,3-dimethylbutanoatehydrochloride |
256478-92-9 | 95% | 50mg |
$276.00 | 2025-03-12 | |
| Aaron | AR028QR1-100mg |
tert-butyl(2R)-2-amino-3,3-dimethylbutanoatehydrochloride |
256478-92-9 | 95% | 100mg |
$397.00 | 2025-03-12 |
D-tert-leucine t-butyl ester hydrochloride Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on D-tert-leucine t-butyl ester hydrochloride
D-tert-Leucine t-Butyl Ester Hydrochloride (CAS No. 256478-92-9): An Overview and Recent Advances
D-tert-Leucine t-butyl ester hydrochloride (CAS No. 256478-92-9) is a versatile compound with significant applications in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound is a chiral amino acid derivative that has gained attention due to its unique properties and potential in the development of novel drugs and therapeutic agents.
The chemical structure of D-tert-leucine t-butyl ester hydrochloride consists of a tert-leucine moiety, which is a branched-chain amino acid, and a t-butyl ester group, which provides stability and solubility characteristics. The presence of the hydrochloride salt form enhances its solubility in aqueous media, making it suitable for various synthetic and biological applications.
In recent years, the study of chiral amino acid derivatives has seen significant advancements, particularly in the context of drug discovery and development. D-tert-Leucine t-butyl ester hydrochloride has been explored for its role in the synthesis of peptidomimetics, which are molecules designed to mimic the structure and function of peptides. These peptidomimetics have shown promise in various therapeutic areas, including cancer, neurodegenerative diseases, and infectious diseases.
One notable application of D-tert-leucine t-butyl ester hydrochloride is in the synthesis of prodrugs. Prodrugs are biologically inactive compounds that are converted into their active form through metabolic processes in the body. The use of D-tert-leucine t-butyl ester hydrochloride as a building block in prodrug design can improve the pharmacokinetic properties of drugs, such as their solubility, stability, and bioavailability. This is particularly important for drugs that have poor oral bioavailability or are rapidly metabolized by the liver.
Recent research has also focused on the use of chiral amino acid derivatives like D-tert-leucine t-butyl ester hydrochloride in the development of small molecule inhibitors. These inhibitors target specific enzymes or receptors involved in disease pathways and can be designed to have high selectivity and potency. For example, studies have shown that certain derivatives of tert-leucine can inhibit key enzymes involved in cancer cell proliferation, making them potential candidates for anticancer therapy.
The synthetic versatility of D-tert-leucine t-butyl ester hydrochloride has also been leveraged in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as amidation, esterification, and coupling reactions, makes it a valuable intermediate in organic synthesis. Researchers have used this compound to synthesize a wide range of bioactive molecules, including peptides, peptidomimetics, and small molecule drugs.
In addition to its synthetic applications, D-tert-leucine t-butyl ester hydrochloride has been studied for its biological properties. It has been shown to exhibit anti-inflammatory effects by modulating the activity of certain immune cells. This property makes it a potential candidate for the development of anti-inflammatory drugs that can be used to treat conditions such as arthritis and inflammatory bowel disease.
The safety profile of D-tert-leucine t-butyl ester hydrochloride is another important aspect that has been investigated. Preclinical studies have demonstrated that this compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. This favorable safety profile supports its potential use in clinical settings.
In conclusion, D-tert-leucine t-butyl ester hydrochloride (CAS No. 256478-92-9) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, and pharmaceutical research. Its unique chemical properties and biological activities make it a valuable tool for researchers working on drug discovery and development. As ongoing research continues to uncover new uses and applications for this compound, it is likely to play an increasingly important role in advancing therapeutic strategies for various diseases.
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